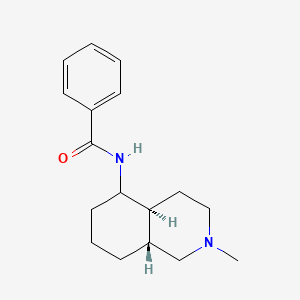
5-Benzamido-2-methyl-trans-decahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzamido-2-methyl-trans-decahydroisoquinoline is a synthetic organic compound known for its significant pharmacological properties, particularly its antiarrhythmic activity. This compound belongs to the class of quinolizidine derivatives, which are structurally related to natural alkaloids like lupinine and cytisine .
Métodos De Preparación
The synthesis of 5-Benzamido-2-methyl-trans-decahydroisoquinoline typically begins with the preparation of 5-amino-2-methyl-trans-decahydroisoquinoline. This precursor is then subjected to benzoylation to yield the final product. The reaction conditions often involve the use of benzoyl chloride in the presence of a base such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Benzamido-2-methyl-trans-decahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzamido group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinolizidine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
5-Benzamido-2-methyl-trans-decahydroisoquinoline has been extensively studied for its antiarrhythmic properties. It has shown potent activity in increasing the threshold of ac-arrhythmia in isolated guinea pig heart tissues . Additionally, this compound has been investigated for its potential cardiovascular effects, including negative inotropic and chronotropic activities . Beyond its pharmacological applications, it may also serve as a valuable intermediate in organic synthesis and medicinal chemistry research.
Mecanismo De Acción
The antiarrhythmic activity of 5-Benzamido-2-methyl-trans-decahydroisoquinoline is primarily attributed to its ability to modulate ion channels in cardiac tissues. It likely targets sodium and potassium channels, stabilizing the cardiac membrane and preventing abnormal electrical activity . The exact molecular pathways involved are still under investigation, but its high potency suggests a strong interaction with these ion channels.
Comparación Con Compuestos Similares
5-Benzamido-2-methyl-trans-decahydroisoquinoline can be compared to other quinolizidine derivatives such as:
- Lupinine
- Cytisine
- Sparteine
Among these, this compound stands out due to its superior antiarrhythmic potency and favorable cardiovascular profile . Unlike some of its counterparts, it does not exhibit significant antihypertensive activity, making it a unique candidate for further pharmacological development.
Propiedades
Número CAS |
72469-08-0 |
|---|---|
Fórmula molecular |
C17H24N2O |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-15-14(12-19)8-5-9-16(15)18-17(20)13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12H2,1H3,(H,18,20)/t14-,15-,16?/m0/s1 |
Clave InChI |
IVYNIYYTFLHWEX-KSCSMHSMSA-N |
SMILES isomérico |
CN1CC[C@H]2[C@H](C1)CCCC2NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CN1CCC2C(C1)CCCC2NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


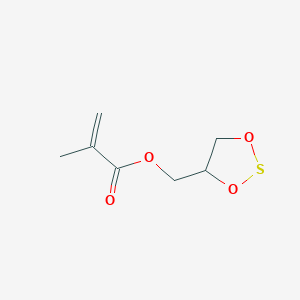
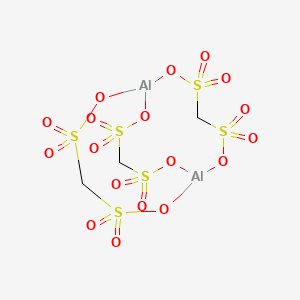
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)


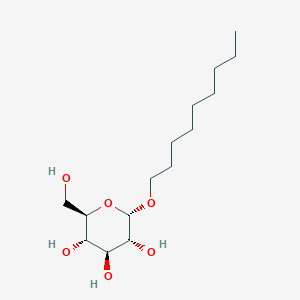



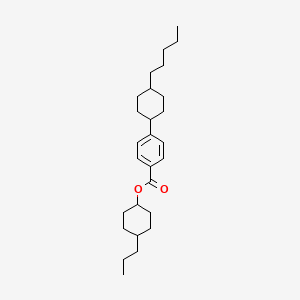
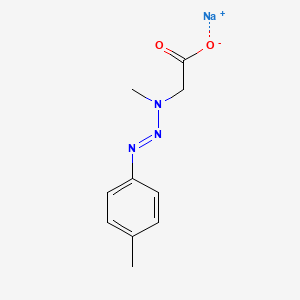
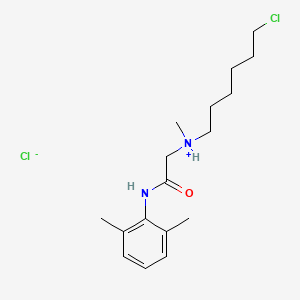
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

